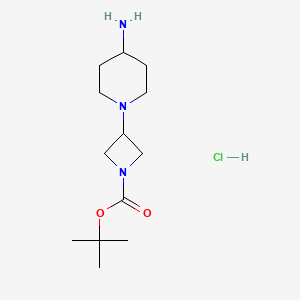
Tert-butyl3-(4-aminopiperidin-1-yl)azetidine-1-carboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride is a chemical compound used in scientific research. It possesses diverse applications in various fields due to its unique properties. This compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate with hydrochloric acid to form the hydrochloride salt . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving rigorous quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
Tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride stands out due to its specific structural features and reactivity. Its unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile tool in research and industrial applications.
Propriétés
Formule moléculaire |
C13H26ClN3O2 |
|---|---|
Poids moléculaire |
291.82 g/mol |
Nom IUPAC |
tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H25N3O2.ClH/c1-13(2,3)18-12(17)16-8-11(9-16)15-6-4-10(14)5-7-15;/h10-11H,4-9,14H2,1-3H3;1H |
Clé InChI |
ITRVVQJYRPXSFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


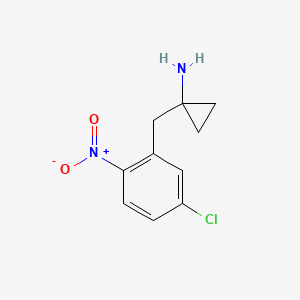
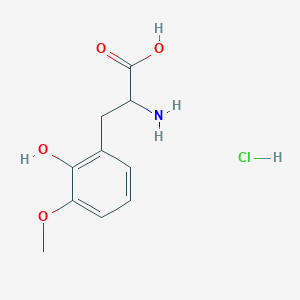


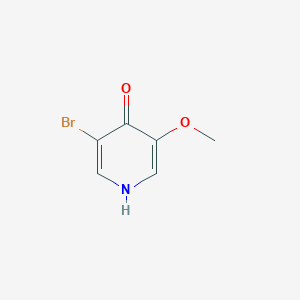
![(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]aminedihydrochloride](/img/structure/B13584778.png)

![1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B13584786.png)
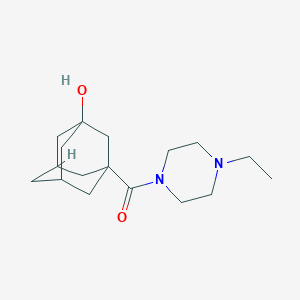
![[2-Bromo-6-(dimethylamino)phenyl]methanol](/img/structure/B13584799.png)
![tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13584801.png)
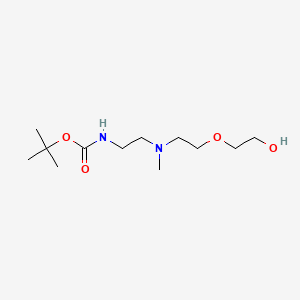

![tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate](/img/structure/B13584829.png)
